Product packaging for Mundticin(Cat. No.:)

Mundticin

Cat. No.: B1577348
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mundticin is a ribosomally synthesized, heat-stable antimicrobial peptide (bacteriocin) belonging to Class IIa, produced by various strains of Enterococcus mundtii . This small, cationic peptide is characterized by a highly conserved N-terminal "YGNGV" motif, also known as the pediocin box, which is crucial for its specific activity against the food-borne pathogen Listeria monocytogenes and other closely related Gram-positive bacteria . Its mechanism of action involves forming pores in the cytoplasmic membrane of target cells, leading to the dissipation of the membrane potential, depletion of intracellular ATP, and ultimately, cell death . This pore-forming activity is specifically mediated through interaction with the mannose phosphotransferase system (Man-PTS) on the surface of susceptible cells . The genetic determinants for this compound KS production are often located on a plasmid and are typically organized in an operon (the mun locus) consisting of at least three genes: munA (encoding the bacteriocin precursor), munB (encoding an ABC transporter involved in processing and translocation), and munC (encoding the immunity protein) . In research, this compound has significant value as a potential natural bio-preservative in food safety applications due to its strong anti-listerial activity and stability over a wide range of pH and temperatures . It has been successfully expressed in heterogeneous hosts like Escherichia coli , Enterococcus faecium , and Lactococcus lactis , facilitating studies on its production and function . Furthermore, its application extends to animal husbandry research, where it has been assessed as a postbiotic substance to support animal health . This compound is supplied as a purified peptide and is for research applications only.

Properties

bioactivity

Antibacterial

sequence

KYYGNGVSCNKKGCSVDWGKAIGIIGNNSAANLATGGAAGWSK

Origin of Product

United States

Genetic Basis and Biosynthesis of Mundticin

Organization of the mun Locus: munA, munB, and munC Genes

The genetic determinants for mundticin production are typically located within a gene cluster referred to as the mun locus. researchgate.netnih.govmdpi.comsciepub.comresearchgate.netasm.org This locus commonly comprises three main genes: munA, munB, and munC. researchgate.netnih.govmdpi.comsciepub.comresearchgate.netasm.org The munA gene is the structural gene that encodes the precursor peptide of this compound. researchgate.netmdpi.comresearchgate.netasm.org The genes munB and munC are involved in the processing, translocation, and immunity associated with the bacteriocin (B1578144). nih.govmdpi.comsciepub.comresearchgate.netasm.org Specifically, munB encodes a protein homologous to ATP-Binding Cassette (ABC) transporters, while munC encodes an immunity protein that protects the producer cell from the action of its own bacteriocin. researchgate.netnih.govmdpi.comresearchgate.netasm.org The mun locus is often organized as an operon, ensuring coordinated expression of these genes. researchgate.netasm.org

Precursor Peptide Synthesis and Post-Translational Modifications

This compound is initially synthesized as an inactive precursor peptide from the munA gene via ribosomal synthesis. researchgate.netmdpi.comnih.govresearchgate.netasm.org This precursor peptide contains an N-terminal leader peptide followed by the core peptide, which will become the mature bacteriocin. mdpi.comsciepub.comnih.govfrontiersin.org The precursor undergoes post-translational modifications (PTMs) that are crucial for its activation and function. researchgate.netmdpi.comnih.govresearchgate.netasm.orgnih.gov A key modification involves the proteolytic cleavage of the leader peptide, typically at a conserved double-glycine motif, to yield the mature, active this compound. sciepub.comnih.govfrontiersin.orgasm.org While class IIa bacteriocins like this compound are generally considered non-modified peptides, the cleavage of the leader peptide is a critical processing step. sciepub.com Other potential modifications, although less extensive than in other bacteriocin classes, can include disulfide bond formation, such as the putative disulfide bond formed by two cysteine residues in the C-terminus of mature this compound L. asm.orgambiopharm.com

The precursor peptide of this compound KS, for instance, is reported to be 58 amino acids long, which is processed to a mature peptide of 43 amino acids. researchgate.netnih.gov

Role of ATP-Binding Cassette (ABC) Transporters in this compound Secretion and Processing

The secretion of this compound from the producer cell is mediated by an ABC transporter system. nih.govmdpi.comsciepub.comresearchgate.netasm.orgnih.gov The munB gene within the mun locus encodes a protein that functions as a component of this ABC transporter. nih.govmdpi.comsciepub.comresearchgate.netasm.org ABC transporters are a large family of membrane proteins that utilize the energy from ATP hydrolysis to translocate various substrates, including peptides, across cell membranes. nih.govgenome.jpcaltech.edu In the case of this compound, the ABC transporter is not only responsible for the export of the bacteriocin but can also be involved in the processing of the precursor peptide, specifically the cleavage of the leader peptide during translocation. mdpi.comfrontiersin.orgnih.gov The MunB protein, with its similarity to other bacteriocin transporters like EntT and CbnT, plays a vital role in ensuring the mature and active form of this compound is released extracellularly. researchgate.netasm.org

Genetic Determinants of this compound Production (e.g., Plasmid-Associated Loci)

The genes responsible for this compound production, the mun locus, are frequently located on plasmids in Enterococcus mundtii strains. nih.govsciepub.comresearchgate.netasm.org For example, the mun locus of E. mundtii NFRI 7393 is located on a 50-kb plasmid designated pML1. nih.gov The plasmid-associated nature of the mun locus has significant implications, including the potential for horizontal gene transfer, which can contribute to the spread of this compound production capabilities among different bacterial strains. nih.govsciepub.comasm.org Studies have shown that transformation with recombinant plasmids containing the mun locus can successfully confer this compound production in heterogeneous hosts. researchgate.netnih.gov

Transcriptional Regulation of this compound Biosynthesis

The expression of the genes within the mun locus is subject to transcriptional regulation, which controls the biosynthesis of this compound. asm.org While the mun locus is often organized as an operon, allowing for coordinated transcription of munA, munB, and munC, the regulatory mechanisms can be complex. researchgate.netasm.orgasm.orgmdpi.com Some studies suggest the presence of putative promoter regions upstream of the mun genes that drive their transcription. nih.govasm.orgplos.orgresearchgate.net In some cases, the expression of munBC (encoding the transporter and immunity protein) might be under independent transcriptional control from munA (encoding the precursor peptide), driven by a separate promoter located between munA and munB. asm.orgplos.org This independent regulation could allow for differential expression levels of the bacteriocin precursor, transporter, and immunity protein, potentially optimizing production and self-protection. Factors such as growth conditions, pH, and the presence of certain ions can influence bacteriocin production, suggesting a level of environmental regulation of the mun operon expression. researchgate.net

Structural Biology and Structure Activity Relationship Sar Studies of Mundticin

Primary Structure and Sequence Homology Among Mundticin Variants (e.g., this compound KS, ATO6, L)

This compound is a small, cationic peptide belonging to the pediocin-like family of bacteriocins. Variants of this compound, such as KS, ATO6, and L, share a high degree of sequence homology, each comprising 43 amino acid residues. Current time information in Lincoln County, US.nih.govnih.gov The primary structure of these variants is characterized by a conserved N-terminal region and a more variable C-terminal region.

This compound KS and this compound ATO6 exhibit nearly identical amino acid sequences, with the key distinction being an inversion of the final two amino acids at their C-termini. nih.govnih.gov In this compound KS, the C-terminal sequence is Lysine-Serine, whereas in this compound ATO6, it is Serine-Lysine. nih.gov This seemingly minor alteration has been shown to influence the antimicrobial spectrum of these bacteriocins. nih.gov this compound L, another variant, is distinguished by a single amino acid substitution within the conserved N-terminal motif. nih.gov

VariantAmino Acid SequenceKey Distinguishing Feature
This compound KSKYYGNGVSCNKKGCSVDWGKAIGIIGNNSAANLATGGAAGWSKSC-terminal Lysine-Serine sequence
This compound ATO6KYYGNGVSCNKKGCSVDWGKAIGIIGNNSAANLATGGAAGWSKC-terminal Serine-Lysine sequence (inversion compared to KS)
This compound LKYYGNGLSCNKKGCSVDWGKAIGIIGNNSAANLATGGAAGWSKLeucine (B10760876) residue in the YGNGX motif (position 7)

Identification and Functional Role of Conserved Motifs (e.g., YGNGX motif)

A hallmark of class IIa bacteriocins, including this compound, is the presence of the highly conserved "pediocin box" or YGNGV motif near the N-terminus. nih.govnih.gov In the case of this compound L, this motif appears as YGNGL. nih.gov This motif is part of a larger conserved N-terminal domain, YGNGVxCxK/NxxC. asm.org

The YGNGV motif and the surrounding N-terminal region play a crucial role in the initial interaction of the bacteriocin (B1578144) with the target cell membrane. While electrostatic interactions are believed to govern the initial binding, the N-terminal domain, including the pediocin box, is essential for the subsequent steps leading to membrane permeabilization and cell death. nih.gov The cationic nature of the N-terminal region facilitates its attraction to the negatively charged phospholipids (B1166683) of the bacterial membrane. nih.gov The conserved disulfide bridge within this domain helps to stabilize the β-sheet structure, which is critical for its function. nih.gov Although the precise mechanistic role of the YGNGX motif is still under investigation, its high degree of conservation across numerous class IIa bacteriocins underscores its fundamental importance in their antimicrobial activity. nih.gov

C-Terminal Region Architecture and Its Contribution to Biological Activity

The C-terminal region of this compound and other pediocin-like bacteriocins is more variable in its amino acid sequence compared to the N-terminus and is a primary determinant of the antimicrobial spectrum and target cell specificity. nih.govnih.govasm.org This region typically forms an amphipathic α-helix that is responsible for penetrating the hydrophobic core of the target cell membrane, leading to pore formation and leakage of cellular contents. asm.orgasm.org

The architecture of the C-terminal domain allows it to interact specifically with components of the target cell membrane. nih.gov Studies involving the construction of hybrid bacteriocins, where the N- and C-terminal domains of different pediocin-like bacteriocins were swapped, have demonstrated that the target cell specificity is largely dictated by the C-terminal domain. asm.orgnih.gov Furthermore, the presence of a second disulfide bridge in the C-terminal region of some class IIa bacteriocins has been shown to widen the antimicrobial spectrum and enhance potency, particularly at elevated temperatures. nih.gov This structural element provides additional stability to the C-terminal hairpin-like structure, facilitating its insertion into the membrane. nih.govasm.org

Mutational Analysis and Correlations with Antimicrobial Efficacy

Site-directed mutagenesis has been a valuable tool for elucidating the structure-function relationships of this compound and other class IIa bacteriocins. nih.govmdpi.comresearchgate.netmdpi.comyoutube.com By systematically substituting specific amino acid residues, researchers can assess their contribution to antimicrobial activity and target specificity.

A key example of mutational analysis in this compound involves the C-terminal residues of this compound KS. To confirm the role of the C-terminal amino acid inversion in distinguishing the activity of this compound KS and this compound ATO6, in vitro mutagenesis was performed on the munA gene (encoding this compound KS) to change the last two amino acids from lysine-serine to serine-lysine, thereby creating a recombinant this compound ATO6. nih.gov When the antimicrobial activities of the recombinant this compound KS and this compound ATO6 were compared, it was found that the recombinant this compound ATO6 exhibited lower specific activity against certain Lactobacillus strains, such as Lactobacillus plantarum and Lactobacillus curvatus, confirming that the C-terminal sequence is a critical determinant of target cell specificity. nih.gov

Computational Approaches for SAR Elucidation (e.g., Molecular Docking, QSAR)

In recent years, computational methods have become increasingly important in the study of structure-activity relationships of antimicrobial peptides like this compound. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling offer valuable insights into the molecular interactions that govern biological activity.

Molecular docking simulations can predict the binding orientation and affinity of a ligand (in this case, this compound) to a target receptor, such as a component of the bacterial cell membrane. While specific docking studies on this compound are limited, the principles have been applied to similar bacteriocins to understand their interaction with lipid bilayers. These simulations can help visualize how the peptide inserts into the membrane and forms pores.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For antimicrobial peptides, QSAR models can be developed using descriptors that quantify properties such as hydrophobicity, charge, and secondary structure propensity. These models can then be used to predict the antimicrobial activity of novel peptide sequences and guide the design of more potent and selective bacteriocins. Although specific QSAR models for this compound are not extensively documented in the literature, the methodology has been successfully applied to other classes of antimicrobial peptides, demonstrating its potential for the rational design of new bacteriocin variants with improved therapeutic properties. nih.gov

Molecular and Cellular Mechanisms of Mundticin Action

Dynamics of Target Cell Membrane Permeabilization

Mundticin, like other Class IIa bacteriocins, kills sensitive bacteria by inducing the formation of pores in the target cell membrane sciepub.comasm.orgnih.gov. This process disrupts the selective permeability barrier of the membrane, which is essential for maintaining cellular homeostasis. The formation of these pores leads to the leakage of vital intracellular components sciepub.com. Studies on the mode of action of Class IIa bacteriocins, including this compound, have consistently indicated a membrane-permeabilizing effect asm.orgnih.gov. This permeabilization is a critical initial step in the cascade of events leading to bacterial cell death.

Ion Efflux and Dissipation of Electrochemical Gradients (ΔΨ and ΔpH)

The pore formation induced by this compound results in the dissipation of the bacterial cell's proton motive force sciepub.com. The proton motive force is a crucial form of energy storage in bacteria, composed of two components: the electrical potential (ΔΨ) and the pH gradient (ΔpH) across the cell membrane nih.gov. The permeabilization of the membrane allows for the uncontrolled efflux of ions, such as potassium (K⁺) and influx of ions such as sodium (Na⁺), down their electrochemical gradients ditki.comnih.govfun-mooc.frkenhub.comresearchgate.net. This uncontrolled movement of ions abolishes the electrochemical gradients, effectively collapsing the proton motive force sciepub.commdpi.complos.org. The dissipation of these gradients eliminates the energy source required for various essential cellular processes, including nutrient transport, ATP synthesis, and maintaining intracellular pH homeostasis nih.gov.

Disruption of Intracellular Homeostasis and Metabolic Pathways (e.g., ATP Depletion)

The collapse of the electrochemical gradients directly impacts intracellular homeostasis. The uncontrolled efflux of ions and leakage of other intracellular molecules disrupt the delicate balance required for metabolic functions sciepub.com. A significant consequence of membrane permeabilization and the dissipation of the proton motive force is the depletion of intracellular ATP sciepub.com. ATP is the primary energy currency of the cell, and its depletion halts energy-dependent processes vital for survival nih.gov. Maintaining ATP homeostasis is critical for the viability of bacterial cells nih.gov. The disruption of ion homeostasis, such as decreased Na⁺ accumulation and increased K⁺ uptake, observed in the presence of this compound KS, further highlights the breakdown of cellular control mechanisms researchgate.net. This multifaceted disruption of intracellular homeostasis and metabolic pathways ultimately leads to irreversible damage and cell death.

Identification and Characterization of Bacterial Receptors (e.g., Mannose Phosphotransferase System)

A key aspect of this compound's specific targeting of sensitive bacteria involves its interaction with a protein receptor on the bacterial cell surface. Research has identified the sugar transporter mannose phosphotransferase system (Man-PTS) as the primary target receptor for Class IIa bacteriocins, including this compound, on sensitive cells, particularly Listeria species sciepub.commdpi.comunit.nodntb.gov.uaresearchgate.net. The Man-PTS is a complex sugar uptake system in many bacteria mdpi.com. Studies have shown that a specific extracellular loop of the membrane-located protein component IIC (MptC) of the Man-PTS is responsible for the specific recognition and binding of Class IIa bacteriocins mdpi.comresearchgate.net. This interaction with the Man-PTS is crucial for the subsequent membrane insertion and pore formation by this compound.

Antimicrobial Efficacy and Mechanistic Selectivity of Mundticin Variants

Spectrum of Inhibitory Activity Against Gram-Positive Microorganisms

Mundticin exhibits inhibitory activity against a range of Gram-positive bacteria. Studies have shown that cell-free culture supernatants from E. mundtii strains can inhibit the growth of various genera, including Enterococcus, Lactobacillus, Leuconostoc, Listeria, Pediococcus, and Streptococcus. conicet.gov.arresearchgate.net this compound KS, a specific variant, has been found active against different strains of Enterococcus faecium, Lactobacillus plantarum, Lactococcus lactis, and Lactobacillus curvatus. researchgate.net It also shows activity against other Gram-positive genera such as Bacillus and Staphylococcus. conicet.gov.ar While primarily known for its activity against Gram-positive bacteria, some reports indicate that certain E. mundtii strains producing this compound can also inhibit Gram-negative bacteria, which is considered an unusual characteristic for lactic acid bacteria bacteriocins. conicet.gov.arresearchgate.net

The inhibitory spectrum can vary depending on the specific this compound variant and the producer strain. For instance, this compound KS has demonstrated activity against Listeria spp., Enterococcus spp., and Clostridium perfringens at nanomolar concentrations. sciepub.com It also inhibits the growth of most tested Gram-positive food-borne pathogens and several strains of Lactobacillus, Corynebacterium, Weissella cibaria, and Pediococcus spp. sciepub.com

Here is a summary of Gram-Positive microorganisms inhibited by this compound:

GenusSpecies/NotesSource
EnterococcusVarious species, including E. faecium conicet.gov.arresearchgate.netsciepub.comnih.gov
LactobacillusL. plantarum, L. lactis, L. curvatus, others conicet.gov.arresearchgate.netsciepub.comnih.gov
Leuconostoc conicet.gov.ar
ListeriaVarious species, including L. monocytogenes conicet.gov.arresearchgate.netsciepub.comnih.govmdpi.comresearchgate.netnih.govresearchgate.netunipa.itresearchgate.netresearchgate.netunipa.it
PediococcusP. pentosaceus, various species conicet.gov.arresearchgate.netsciepub.com
StreptococcusS. thermophiles, S. pyogenes, others conicet.gov.arresearchgate.net
BacillusVarious species conicet.gov.ar
StaphylococcusVarious species, including S. aureus conicet.gov.armdpi.comfrontiersin.org
ClostridiumC. perfringens, Clostridium spp. sciepub.comacademicjournals.org
CorynebacteriumVarious species sciepub.com
WeissellaW. cibaria, W. viridescens sciepub.com

Focus on Key Target Pathogens (e.g., Listeria monocytogenes) and Their Susceptibility Mechanisms

Listeria monocytogenes is a significant foodborne pathogen, and this compound has demonstrated considerable efficacy against it. conicet.gov.arresearchgate.netresearchgate.netsciepub.comnih.govmdpi.comresearchgate.netnih.govresearchgate.netunipa.itresearchgate.netresearchgate.netunipa.it this compound KS and this compound L, both class IIa bacteriocins, have shown high levels of inhibitory activity against Listeria species. sciepub.comresearchgate.net Studies have confirmed the antilisterial activity of this compound produced by various E. mundtii strains isolated from different sources. researchgate.netunipa.itacademicjournals.org

The susceptibility of L. monocytogenes to this compound is related to the bacteriocin's mechanism of action, which is typical of class IIa bacteriocins. These bacteriocins are known to target the cell membrane of susceptible bacteria, leading to pore formation and cell death. mdpi.comjabonline.in The conserved YGNGV motif found in the N-terminal part of many class IIa bacteriocins, including this compound KS, plays a role in target recognition and membrane interaction. researchgate.netfrontiersin.orgacademicjournals.org While the exact molecular details of this compound's interaction with the L. monocytogenes membrane can vary slightly between variants (e.g., this compound L has a leucine (B10760876) instead of valine in the YGNGX motif), the general mechanism involves disrupting membrane integrity. researchgate.net

Research has also explored the efficacy of this compound in different matrices. Cell-free culture supernatants containing this compound L were effective against L. monocytogenes in broth, although higher concentrations were needed when applied in food matrices like milk and ground beef compared to pediocin PA-1. nih.gov The anti-Listeria effect of E. mundtii strains producing this compound has also been observed in soil model systems, leading to a decrease in L. monocytogenes levels. researchgate.net

Elucidation of Bacterial Resistance Mechanisms to this compound

Bacteria can develop resistance to antimicrobial agents through various mechanisms, including enzymatic degradation of drugs, alteration of target proteins, changes in membrane permeability, and active efflux pumps. nih.govreactgroup.orgnih.gov Resistance to bacteriocins, while generally less frequent than to conventional antibiotics, can also occur. mdpi.com

Specific to this compound, studies have investigated resistance mechanisms in target bacteria like L. monocytogenes. One mechanism involves the expression of bacteriocin (B1578144) immunity proteins by the target cell. For example, the expression of the this compound ST4SA immunity gene (munC) in L. monocytogenes resulted in a complete loss of sensitivity to this compound ST4SA. researchgate.netsci-hub.se This highlights the role of specific immunity mechanisms in protecting bacteria from the effects of their cognate bacteriocins.

While general mechanisms of bacterial resistance to antimicrobials include modifications in the cell envelope (such as alterations in charge and thickness) and efflux pumps, research specifically detailing L. monocytogenes resistance mechanisms to this compound variants beyond immunity proteins is less extensively documented in the provided search results. mdpi.comnih.govmdpi.commdpi.commdpi.com However, the ability of L. monocytogenes to form biofilms and the presence of efflux pumps are recognized as factors contributing to reduced susceptibility to antimicrobials in general. mdpi.commdpi.com

Synergistic Antimicrobial Effects of this compound with Other Compounds or Bacteriocins

This compound can exhibit synergistic antimicrobial effects when combined with other compounds or bacteriocins. This synergistic action can be beneficial for enhancing antimicrobial potency, broadening the inhibitory spectrum, and potentially reducing the required concentrations of individual agents, which can help mitigate the development of resistance. conicet.gov.armdpi.comjabonline.infrontiersin.org

Studies have shown synergistic effects of this compound with other substances. For instance, the combination of a bacteriocin produced by E. mundtii (identified as this compound KS) with chitosan (B1678972) and sodium lactate (B86563) demonstrated a synergistic action on the inhibition of Listeria innocua and Shewanella putrefaciens. conicet.gov.arresearchgate.net This combination also promoted changes in the cellular components of these bacteria. conicet.gov.arresearchgate.net

While the provided search results specifically highlight synergy with chitosan and sodium lactate, the principle of bacteriocin synergy with other antimicrobials, including other bacteriocins and conventional antibiotics, is a recognized strategy to enhance their effectiveness against various pathogens, including L. monocytogenes and Staphylococcus aureus. mdpi.comjabonline.infrontiersin.org This suggests potential for further research into synergistic combinations involving this compound variants.

Immunity Mechanisms to Mundticin

Role of the Mundticin Immunity Protein (MunC)

The munC gene is a key component of the mun locus, a gene cluster responsible for this compound production and immunity in Enterococcus mundtii. researchgate.netnih.govasm.orgoup.complos.org Within this locus, munA encodes the this compound precursor, munB encodes an ABC transporter involved in bacteriocin (B1578144) translocation and processing, and munC encodes the dedicated immunity protein, MunC. researchgate.netnih.govasm.orgoup.com

MunC is a protein typically composed of 98 amino acids. nih.govuniprot.orgnih.gov Its fundamental role is to confer self-protection to the producer strain against the lethal effects of its cognate bacteriocin, this compound. researchgate.netnih.govnih.govasm.orgacs.org Experimental evidence, such as deletion analysis and heterologous expression studies, has confirmed that the presence and expression of the munC gene are directly responsible for immunity to this compound. nih.govacs.orgnih.gov Expression of the immunity protein within sensitive cells renders them resistant to externally added bacteriocin. acs.orgnih.gov

Structurally, MunC is described as a cytosolic protein that forms a four-helix bundle. asm.orgacs.org While the precise molecular mechanism by which MunC neutralizes this compound activity is still under investigation, it is understood to function intracellularly to prevent the bacteriocin from exerting its effect on the producer cell membrane. acs.org

Molecular Basis of Self-Protection in Producer Strains

The ability of this compound-producing Enterococcus mundtii strains to avoid self-destruction is intrinsically linked to the co-expression of the munC immunity gene alongside the bacteriocin structural gene (munA) and transport machinery (munB). nih.govasm.orgplos.org This genetic organization ensures that the immunity protein is present within the cell as the bacteriocin is synthesized and translocated. asm.orgacs.org

The self-protection mechanism is believed to involve an interaction between the immunity protein and components of the bacteriocin's target site or transport pathway within the producer cell. Studies on class IIa bacteriocin immunity proteins suggest they may associate tightly with elements of the receptor complex, such as the mannose phosphotransferase system (man-PTS), and potentially with the bacteriocin itself. nih.govacs.org This association could effectively sequester the bacteriocin or interfere with its ability to insert into or form pores in the producer cell membrane, thus preventing depolarization and cell death. nih.govacs.org

Research indicates that the C-terminal half of class IIa immunity proteins plays a significant role in determining the specificity of the interaction and conferring resistance. asm.orgacs.org This region is thought to be involved in recognizing and interacting with the specific cognate bacteriocin or its receptor components on the cytoplasmic side of the membrane. acs.org

Comparative Studies of Immunity Proteins Across Different this compound Variants

Comparative analysis of immunity proteins associated with different this compound variants, such as this compound KS and this compound L, provides insights into the molecular determinants of immunity specificity. Both this compound KS and this compound L are class IIa bacteriocins produced by Enterococcus mundtii. nih.govnih.govresearchgate.netnih.gov Their corresponding immunity proteins are the same length, consisting of 98 amino acids. nih.gov

However, despite their identical length, the immunity proteins for this compound L and this compound KS exhibit variations in their amino acid sequences at specific positions. For instance, differences have been noted at positions 30, 31, 46, and 89 when comparing the immunity proteins of this compound L, this compound KS, and Enterocin CRL35 (another related bacteriocin immunity protein). nih.gov Another immunity protein, Mun-im from E. mundtii 15-1A, also shows differences compared to the this compound L immunity protein, specifically at positions 31 and 89. nih.gov

The following table highlights some of the observed amino acid differences in the immunity proteins of different this compound variants and related bacteriocins:

Immunity Protein SourceLength (amino acids)Amino Acid at Pos 30Amino Acid at Pos 31Amino Acid at Pos 46Amino Acid at Pos 89
This compound L Immunity Protein98IleGluLysIle
This compound KS Immunity Protein98MetAspLysMet
Enterocin CRL35 Immunity Protein98IleAspGluIle
Mun-im (E. mundtii 15-1A)N/AIleAspLysMet

Biotechnological Applications and Production Strategies of Mundticin in Research Contexts

Optimization of Fermentation Conditions for Enhanced Mundticin Yield in Native Producers

Optimizing the fermentation process in native Enterococcus mundtii strains is a primary strategy for improving this compound yield. However, achieving significant increases solely through optimizing cultivation conditions can be challenging and is considered a major obstacle for industrial application.

Studies have investigated the impact of various parameters on both biomass and bacteriocin (B1578144) production. For instance, research on E. mundtii CRL1656 utilized a factorial design to evaluate the effects of culture medium, initial pH, inoculum size, incubation temperature, and agitation. researchgate.net This study revealed that the optimal conditions for maximal growth and bacteriocin production were distinct. Maximal growth of E. mundtii CRL1656 was observed in specific broths at pH 6.5, with a 5.0% inoculum, incubated at 30°C under agitation. researchgate.net Conversely, higher this compound CRL1656 titers were achieved in different broths at pH 6.5, 30°C, with or without agitation. researchgate.net

Another approach to enhance yield in native producers is the sorbent cultivation method. By adding a sorbent like CM Sephadex C-25 to the culture medium before cultivation, the yield of this compound KS was increased by 2.9 times compared to control cultures without the sorbent. For some E. mundtii strains, bacteriocin production was found to be higher at neutral pH levels and temperatures ranging from 30°C to 37°C.

Heterologous Expression Systems for Recombinant this compound Production

Heterologous expression systems offer an alternative route for this compound production, potentially allowing for higher yields and easier genetic manipulation. This compound KS has been successfully expressed in various heterogeneous hosts, including other lactic acid bacteria such as Enterococcus faecium, Lactobacillus curvatus, and Lactococcus lactis, by introducing the mun locus gene cluster. frontiersin.orgresearchgate.net

Escherichia coli has also been explored as a host for the expression of recombinant this compound KS and this compound ATO6. frontiersin.orgresearchgate.net While E. coli offers advantages in terms of growth rate and genetic tools, expressing class IIa bacteriocins like this compound in this system can be challenging, partly due to the requirement for disulfide bond formation, which the intracellular environment of E. coli may not favor for active peptide production.

Saccharomyces cerevisiae (baker's yeast) is another promising eukaryotic host for recombinant bacteriocin production, including this compound ST4SA. vetuni.cz This system can potentially offer simpler purification processes compared to some bacterial systems. vetuni.cz

Application of Fusion Proteins for Improved Production and Purification

The use of fusion proteins has emerged as a valuable strategy to enhance the heterologous expression, solubility, and purification of bacteriocins like this compound, particularly in hosts like E. coli. Fusion of this compound ST4SA to a His-tagged Green Fluorescent Protein (GFP) has been successfully implemented.

This GFP fusion approach offered several advantages:

It circumvented the formation of inclusion bodies, a common issue when expressing foreign proteins at high levels in E. coli.

It lowered the toxicity of the bacteriocin to the host cells during expression.

The fusion stabilized heterologous expression and led to increased yields.

The intrinsic fluorescence of GFP allowed for convenient quantitative and qualitative monitoring of the fusion protein throughout the expression and purification processes.

To recover the active this compound peptide from the fusion protein, a protease cleavage site, such as the WELQut site, is typically incorporated between the GFP tag and the bacteriocin sequence, allowing for liberation of the mature peptide. Using this system, GFP-MunX was produced at approximately 153.30 mg/L in E. coli cultures, resulting in a yield of 12.4 mg/L of active this compound ST4SA after cleavage and HPLC purification. Other studies have also explored fusion partners like ubiquitin to achieve soluble expression and improve yields of bacteriocins in E. coli.

Codon Optimization Strategies for Enhanced Expression

Codon optimization is a critical strategy employed in heterologous expression systems to improve the efficiency of translation and increase protein expression levels. This involves modifying the gene sequence to use codons that are preferred by the host organism, as codon usage bias can significantly impact translation rates. Poor codon usage can be a limiting factor in achieving high expression yields.

Research on the expression of this compound ST4SA in Saccharomyces cerevisiae demonstrated the effectiveness of codon optimization. vetuni.cz Codon optimization of the munST4SA gene resulted in a notable eight-fold increase in antimicrobial activity against Listeria monocytogenes for the expressed MunX. vetuni.cz Following HPLC purification, the use of codon-optimized genes in S. cerevisiae yielded 20.9 mg/L of MunX. vetuni.cz This yield represented a significant improvement compared to a previously reported Escherichia coli expression system for the same bacteriocin. vetuni.cz

Advanced Purification Methodologies for this compound

Purification of this compound from complex fermentation broths is essential to obtain a product suitable for research and potential applications. However, purification is often cited as one of the main obstacles to the industrial utilization of bacteriocins. Mundticins are commonly purified using conventional methods, often involving a sequence of different techniques.

Chromatographic Techniques

Chromatographic techniques are widely used for the purification of this compound, often in combination with other methods. Common approaches include sequential steps involving:

Ammonium (B1175870) sulfate (B86663) precipitation to concentrate the bacteriocin from the culture supernatant. frontiersin.orgresearchgate.net

Gel filtration chromatography, such as using Biogel P-6.

Ion-exchange chromatography, which separates peptides based on their charge. Examples include cation exchange chromatography using resins like CM Sephadex C-25, SP-Toyopearl, or SP Sepharose. frontiersin.orgresearchgate.net

Hydrophobic chromatography, utilizing resins like Amberlite XAD-16.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is frequently employed as a final purification step to achieve high purity and for analytical purposes. researchgate.netvetuni.cz Solid-phase extraction (SPE) using C18 cartridges is a form of reverse-phase chromatography often used for concentrating and partially purifying this compound. frontiersin.orgresearchgate.net

Multiple studies highlight the use of these techniques in combination to purify mundticins. For instance, this compound KS has been purified to homogeneity through a process involving ammonium sulfate precipitation followed by sequential ion-exchange chromatography and solid-phase extraction. frontiersin.orgresearchgate.net Another reported method for purifying this compound KS included ammonium sulfate precipitation, SP-Toyopearl cation-exchange chromatography, and C18 SPE reverse-phase chromatography.

Adsorption-Based Purification Methods

Adsorption-based methods offer alternative or complementary strategies for this compound purification, sometimes allowing for simplified processes. One approach involves the preliminary purification of this compound by the adsorption of larger admixed proteins onto a sorbent material.

Sorbent cultivation is a method where a sorbent is added directly to the culture medium during fermentation. In one study, adding CM Sephadex C-25 sorbent to the culture of E. mundtii allowed for the adsorption of this compound onto the sorbent. The sorbent could then be collected and packed into a column, enabling a one-step elution process that yielded this compound KS with approximately 70% purity.

Another adsorption-based technique is cell adsorption-desorption, where the bacteriocin is adsorbed onto the surface of the producer cells under specific pH conditions and then eluted by changing the pH. um.edu.my This method can serve as a simple one-step pretreatment for concentrating and partially purifying bacteriocins from culture supernatants.

Potential Non-Clinical Applications for Microbial Control and Biopreservation Research

This compound, a Class IIa bacteriocin produced by Enterococcus mundtii strains, has demonstrated significant potential for non-clinical applications in microbial control and biopreservation research, particularly within the food and agricultural sectors. sciepub.comnih.govwur.nlfrontiersin.orgasm.org Its activity spectrum primarily targets Gram-positive bacteria, including notable foodborne pathogens and spoilage microorganisms. sciepub.comfrontiersin.orgasm.orgmdpi.com

Research has explored the efficacy of various this compound variants, such as this compound KS and this compound L, against a range of target organisms. This compound KS, isolated from sources like grass silage and Turkish sausage, has shown high activity against Listeria spp., Enterococcus spp., and Clostridium perfringens in nanomolar concentrations. sciepub.comasm.orgnih.govdergipark.org.tr Studies have specifically investigated its impact on strains isolated directly from poultry meat processing plants and common poultry meat spoilage pathogens. sciepub.com These studies indicated that while the susceptibility of Listeria spp. varied, this compound KS was notably active, often demonstrating greater potency than some conventional antibiotics against these bacterial groups. sciepub.com

This compound L, another variant isolated from alfalfa sprouts, also exhibits a high level of inhibitory activity against the genus Listeria. asm.orgnih.gov Comparisons between this compound L and this compound ATO6 showed no significant differences in their activity levels or antimicrobial spectra against tested indicator bacteria. asm.orgnih.gov

The application of this compound in biopreservation research has focused on its ability to inhibit the growth of undesirable bacteria in food products. This compound has been evaluated as a potential biopreservative agent for modified atmosphere-stored mungbean sprouts, demonstrating potential when used in washing or coating procedures. nih.govfrontiersin.org While the direct inoculation of bacteriocinogenic E. mundtii on fresh produce like mungbean sprouts did not always inhibit Listeria monocytogenes growth, the purified this compound itself showed promise. nih.gov

Studies have also investigated the use of this compound-producing Enterococcus mundtii strains as protective cultures in food systems. E. mundtii strains isolated from minimally processed vegetables have been shown to prevent the growth of L. monocytogenes in sterile vegetable medium. frontiersin.org The ability of some E. mundtii strains to grow at low temperatures relevant to refrigerated storage and their generally recognized as safe (GRAS) status make them candidates for biopreservation of minimally processed vegetables. nih.govwur.nl

Furthermore, research extends to the potential use of this compound in agricultural contexts for microbial control. Studies have explored the effectiveness of bacteriocin-producing E. mundtii strains against L. monocytogenes in soil, suggesting potential for chemical-free agricultural strategies. researchgate.net The anti-Listeria effect was observed particularly in organic nutrient solutions and amended autoclaved soil, with a decrease in L. monocytogenes levels when co-inoculated with E. mundtii. researchgate.net

The stability of this compound under various conditions is a key factor for its practical application. This compound KS has been reported to retain activity over a wide range of pH and temperatures, including resistance to heat treatments up to 90°C for 60 minutes, with approximately 50% activity retained after 60 minutes at 100°C. sciepub.comasm.org Its activity is sensitive to certain proteolytic enzymes like proteinase K and α-chymotrypsin but resistant to others like amylase, lipase, and papain. sciepub.com this compound produced by E. mundtii has also been shown to maintain stability at 121°C for 15 minutes, although its activity is typically inhibited at pH 12. mdpi.com

Research into the production of this compound has explored methods to increase yield, such as the addition of specific sorbents to the culture medium during fermentation. sciepub.com Heterologous expression systems, including using Escherichia coli, have also been investigated for producing this compound variants like this compound ST4SA, sometimes fused with proteins like green fluorescent protein (GFP) to potentially enhance stability and yield. frontiersin.orgresearchgate.net

The potential for resistance development in target bacteria against bacteriocins like this compound is also a subject of research to ensure their long-term effectiveness as biopreservatives. microbiologyresearch.org Studies have characterized mutants of Enterococcus faecium resistant to this compound KS to understand the physiological changes associated with resistance. microbiologyresearch.org

Here is a summary of research findings on the activity of this compound against selected microorganisms:

Target MicroorganismThis compound VariantSource of E. mundtii StrainObserved Activity / MIC RangeResearch Context
Listeria spp.This compound KSPoultry processing plantsHighly active (nanomolar concentrations)Food spoilage and safety research sciepub.com
Enterococcus spp.This compound KSPoultry processing plantsHighly active (nanomolar concentrations)Food spoilage and safety research sciepub.com
Clostridium perfringensThis compound KSPoultry processing plantsHighly active (nanomolar concentrations)Food spoilage and safety research sciepub.com
Listeria monocytogenesThis compound KSGrass silage, Turkish sausageActiveFood safety, Biopreservation research asm.orgnih.govdergipark.org.trresearchgate.net
Listeria monocytogenesThis compound LAlfalfa sproutsHigh level of inhibitory activityBiopreservation research asm.orgnih.gov
Enterococcus faeciumThis compound KSNot specifiedActiveBacteriocin resistance research microbiologyresearch.org
Lactobacillus spp.This compound KSGrass silageActive against some strainsAntimicrobial spectrum research asm.org
Staphylococcus aureusThis compound ST4SASoybeansActiveAntimicrobial spectrum research frontiersin.org
Streptococcus pneumoniaeThis compound ST4SASoybeansActiveAntimicrobial spectrum research frontiersin.org
Pseudomonas aeruginosaThis compound Tw56Not specifiedActive (cell-free supernatant)Antimicrobial spectrum research researchgate.net
Shewanella putrefaciensThis compound Tw56Not specifiedActive (cell-free supernatant)Antimicrobial spectrum research researchgate.net

Future Research Directions and Methodological Advances in Mundticin Studies

High-Throughput Screening and Genome Mining for Novel Mundticin Variants

High-throughput screening (HTS) and genome mining are powerful approaches being increasingly applied to the discovery and characterization of novel antimicrobial peptides, including bacteriocins nih.govum.edu.mynih.govvetuni.cz. HTS allows for the rapid evaluation of large libraries of compounds or genetic variants for desired biological activity um.edu.my. In the context of this compound, HTS can be employed to screen numerous bacterial isolates or engineered peptide libraries to identify strains producing novel this compound variants with potentially enhanced or altered antimicrobial spectra and potency.

Genome mining involves the computational analysis of bacterial genomes to identify genes encoding putative bacteriocins and other antimicrobial peptides nih.gov. Given the increasing availability of bacterial genome sequences, this approach offers a promising avenue for discovering previously uncharacterized this compound variants or related peptides within Enterococcus mundtii strains or other related species. High-throughput PCR assays designed based on conserved regions of class IIa bacteriocin (B1578144) genes can also facilitate the rapid detection of potentially novel bacteriocin-coding sequences. The integration of genome mining with HTS can accelerate the identification and functional characterization of new this compound variants, providing a foundation for further research and development. Studies have utilized genome mining to identify uncharacterized genetic variants and employed high-throughput screening methods, such as yeast screens, to assess protein function nih.gov.

Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of this compound's mechanism of action and its interaction with target cell membranes necessitates detailed structural characterization. Advanced spectroscopic and structural techniques are crucial for elucidating the three-dimensional structure of this compound and its variants, as well as understanding the dynamic changes that occur upon binding to target cells.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) can provide high-resolution structural information about this compound peptides. While the application of these specific advanced techniques directly to this compound was not detailed in the search results, they are standard methods for peptide and protein structure determination. Studies on other bacteriocins and peptides highlight the utility of these techniques in revealing structural features critical for activity. For instance, the crystal structure of the immunity protein for a this compound has been resolved. Furthermore, advanced spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and various fluorescence-based techniques can offer insights into peptide folding, stability, and interactions with lipids and proteins in model membrane systems. Time-resolved spectroscopic methods can capture dynamic structural changes upon membrane binding and pore formation.

Investigation of Regulatory Networks Governing this compound Production

Understanding the regulatory mechanisms that control this compound production in Enterococcus mundtii is essential for optimizing its yield and exploring strategies for controlled expression. Bacterial gene expression is governed by complex regulatory networks involving transcription factors, signaling molecules, and environmental cues.

Research has identified the mun locus, comprising the munA, munB, and munC genes, as being responsible for this compound KS production, and this locus is typically located on a plasmid. The munA gene encodes the this compound precursor peptide, munB is involved in transport and processing, and munC encodes the immunity protein. Interestingly, in contrast to some other enterocins, a three-component regulatory system commonly associated with bacteriocin production appears to be absent in this compound KS-producing strains. Future research should focus on identifying the specific regulatory elements and transcription factors that control the expression of the mun operon. Investigating the environmental signals (e.g., nutrient availability, temperature, presence of competing microorganisms) that influence this compound production will provide valuable insights for optimizing fermentation processes and understanding its ecological role. Studies involving genetic manipulation, transcriptomics, and proteomics can help unravel these intricate regulatory networks.

Development of Engineered this compound Peptides with Modified Specificity or Potency

Engineering this compound peptides to enhance their antimicrobial activity, alter their target specificity, or improve their stability is a significant area for future research nih.gov. Rational design based on structural and functional data can guide modifications to the amino acid sequence.

Ecological and Environmental Research on this compound-Producing Strains

The ecological role and environmental distribution of this compound-producing Enterococcus mundtii strains warrant further investigation. These strains have been isolated from diverse environments, including agricultural settings (grass silage, alfalfa sprouts), food products (raw goat milk), and the gut of insects.

Q & A

Basic: What experimental methodologies are recommended for characterizing Mundticin's antimicrobial spectrum and potency?

To evaluate this compound’s antimicrobial activity, researchers should employ standardized assays such as minimum inhibitory concentration (MIC) testing and direct detection methods (e.g., agar diffusion assays). MIC assays quantify the lowest concentration of this compound required to inhibit bacterial growth, while direct detection assesses its efficacy against specific strains under controlled conditions . For reproducibility, follow protocols that specify inoculum size, growth media, and incubation parameters. Include positive controls (e.g., nisin A) and validate results across biological replicates to account for strain variability .

Basic: How can researchers design experiments to investigate this compound's mechanism of action?

A robust experimental framework includes:

  • Membrane disruption assays : Use fluorescent dyes (e.g., propidium iodide) to assess cell membrane permeability in target bacteria.
  • Genomic and proteomic profiling : Compare gene expression or protein synthesis changes in bacterial populations exposed to this compound versus controls.
  • Competitive binding studies : Co-administer this compound with other bacteriocins (e.g., nukacin ISK-1) to identify receptor competition or synergistic effects .
    Ensure methodological transparency by detailing strain selection criteria, growth conditions, and statistical tools (e.g., ANOVA for dose-response analysis) .

Advanced: How should researchers address contradictions in this compound's reported efficacy across bacterial strains?

Discrepancies may arise from strain-specific resistance mechanisms or methodological variability. To resolve these:

  • Meta-analysis : Systematically compare published datasets, noting differences in experimental conditions (e.g., pH, temperature) .
  • Resistance profiling : Screen bacterial strains for genetic markers (e.g., CPRABC amino acid sequences) linked to this compound tolerance .
  • Standardized reporting : Adopt guidelines for documenting MIC values, including error margins and statistical significance thresholds (e.g., p < 0.05) .

Advanced: What strategies are effective for analyzing this compound's synergistic or antagonistic interactions with other antimicrobial agents?

Use fractional inhibitory concentration (FIC) indices to quantify synergy:

  • Checkerboard assays : Combine this compound with other bacteriocins/antibiotics at sub-inhibitory concentrations.
  • Time-kill kinetics : Monitor bacterial viability over time to distinguish bactericidal versus bacteriostatic interactions .
    For data interpretation, apply models like Loewe additivity or Bliss independence to classify interactions. Report confidence intervals and replicate experiments to validate findings .

Advanced: How can researchers ensure reproducibility when studying this compound's stability under varying environmental conditions?

  • Controlled stress tests : Expose this compound to gradients of pH, temperature, and enzymatic activity (e.g., proteases) while measuring residual activity via bioassays.
  • Data validation : Share raw datasets (e.g., absorbance readings, colony counts) in supplementary materials, adhering to journal guidelines for replicability .
  • Cross-lab collaboration : Use inter-laboratory studies to identify protocol-driven variability and refine standardization .

Basic: What criteria should guide the formulation of research questions for this compound-related studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Identify gaps in existing literature (e.g., this compound’s efficacy against Gram-negative pathogens).
  • Measurability : Define variables (e.g., MIC50, zone of inhibition) and outcomes a priori .
    Avoid overly broad questions; instead, focus on hypothesis-driven objectives like, “Does pH alter this compound’s binding affinity to bacterial cell walls?” .

Advanced: What statistical approaches are recommended for analyzing this compound's dose-response relationships?

  • Non-linear regression models : Fit dose-response curves using tools like GraphPad Prism or R’s drc package to estimate EC50 values.
  • Bootstrap resampling : Assess parameter uncertainty by generating 95% confidence intervals for EC50 .
  • Multivariate analysis : Account for confounding factors (e.g., bacterial growth phase) via ANCOVA or mixed-effects models .

Basic: How should researchers document this compound synthesis and purification protocols for peer review?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Synthetic details : Report reaction conditions (solvent, temperature), purification steps (HPLC parameters), and characterization data (NMR, HRMS) for new compounds.
  • Reproducibility : Provide step-by-step workflows in supplementary materials, including instrument calibration data .

Advanced: How can computational modeling enhance this compound research?

  • Molecular docking : Predict this compound’s interaction with bacterial receptors (e.g., lipid II) using tools like AutoDock Vina.
  • QSAR studies : Correlate structural features (e.g., peptide cyclization) with antimicrobial activity to guide synthetic optimization .
    Validate models with experimental data and disclose software parameters (e.g., force fields, scoring functions) .

Advanced: What ethical and safety considerations apply to this compound research involving pathogenic strains?

  • Biosafety protocols : Conduct work in BSL-2 facilities for pathogens like Clostridioides difficile, with proper waste disposal .
  • Ethical reporting : Disclose conflicts of interest and adhere to institutional guidelines for animal/human cell line use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.